5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Overview
Description
5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-methylphenyl and 4-(propan-2-yl)phenyl groups can be done through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond between the oxazole ring and the morpholine derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and isopropyl groups.
Reduction: Reduction reactions can occur at the oxazole ring or the amide bond.
Substitution: Various substitution reactions can be performed on the aromatic rings or the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2-oxazole-3-carboxamide: Lacks the methylphenyl and morpholine groups.
5-(4-Methylphenyl)-1,2-oxazole-3-carboxamide: Lacks the morpholine and isopropylphenyl groups.
N-[2-(Morpholin-4-YL)-2-phenylethyl]-1,2-oxazole-3-carboxamide: Lacks the methylphenyl and isopropylphenyl groups.
Uniqueness
The presence of the 4-methylphenyl, morpholine, and 4-(propan-2-yl)phenyl groups in 5-(4-Methylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide makes it unique. These groups may contribute to its specific biological activities and chemical properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(4-methylphenyl)-N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-18(2)20-8-10-21(11-9-20)24(29-12-14-31-15-13-29)17-27-26(30)23-16-25(32-28-23)22-6-4-19(3)5-7-22/h4-11,16,18,24H,12-15,17H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPAWSBOMQPPPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C(C)C)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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